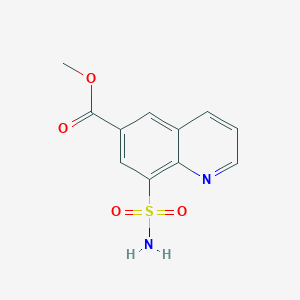

Methyl 8-sulfamoylquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4S |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

methyl 8-sulfamoylquinoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3,(H2,12,15,16) |

InChI Key |

CJHXLDMMOHBPHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 8 Sulfamoylquinoline 6 Carboxylate

Strategies for Quinoline (B57606) Ring System Construction with Sulfamoyl and Carboxylate Substitution Patterns

The formation of the quinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile entry points to this privileged scaffold. The specific substitution pattern of Methyl 8-sulfamoylquinoline-6-carboxylate, featuring substituents at the 6- and 8-positions, necessitates careful selection and potential modification of these classical methods.

Pfitzinger Reaction Modifications for 6-Sulfamoylquinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, a condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a powerful tool for the synthesis of quinoline-4-carboxylic acids. organic-chemistry.orgwikipedia.org A significant modification of this reaction has been reported for the direct synthesis of 6-sulfamoylquinoline-4-carboxylic acids. This approach utilizes 5-sulfamoylisatins as key starting materials. acs.org

The synthesis of the requisite 5-sulfamoylisatins can be achieved in a one-pot reaction from 3,3-dichloro-5-sulfamoylindolinones and primary or secondary amines in aqueous sodium hydroxide (B78521). acs.org The subsequent Pfitzinger condensation of these 5-sulfamoylisatins with various ketones, such as acetophenone (B1666503) or methyl heteroaryl ketones, under basic conditions, directly furnishes the corresponding 6-sulfamoylquinoline-4-carboxylic acid derivatives. researchgate.net For instance, the reaction of a 5-sulfamoylisatin with ethyl acetoacetate (B1235776) can yield a 2-methyl-6-sulfamoylquinoline-3,4-dicarboxylic acid derivative. researchgate.net

Table 1: Examples of Pfitzinger Reaction for 6-Sulfamoylquinoline-4-carboxylic Acids

| 5-Sulfamoylisatin Reactant | Carbonyl Reactant | Product |

| 5-(Piperidin-1-ylsulfonyl)isatin | Acetophenone | 2-Phenyl-6-(piperidin-1-ylsulfonyl)quinoline-4-carboxylic acid |

| 5-(Morpholinosulfonyl)isatin | Acetone | 2-Methyl-6-(morpholinosulfonyl)quinoline-4-carboxylic acid |

| 5-(N,N-Dimethylsulfamoyl)isatin | Ethyl acetoacetate | 3-Ethoxycarbonyl-2-methyl-6-(N,N-dimethylsulfamoyl)quinoline-4-carboxylic acid |

Friedländer Condensation Approaches to Substituted Quinolines

The Friedländer synthesis offers another versatile route to quinolines, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.net To apply this method for the synthesis of a precursor to this compound, a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) bearing the sulfamoyl and carboxylate precursors would be required.

Cyclocondensation Reactions for Quinoline Skeleton Formation

Beyond the classical named reactions, various other cyclocondensation strategies can be envisioned for the construction of the quinoline skeleton. These methods often provide access to unique substitution patterns. For instance, the cyclocondensation of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds is a known method for producing 4-styrylquinolines. nih.gov While not directly applicable to the target molecule, this illustrates the principle of building the quinoline ring from acyclic precursors.

A potential, albeit challenging, cyclocondensation route could involve a derivative of 3-amino-4-sulfamoylbenzoic acid. The successful implementation of such a strategy would be highly dependent on the nature of the second reactant and the reaction conditions required to achieve the desired regioselectivity of the cyclization.

Multi-Step Synthetic Sequences Employing Key Intermediates

Given the difficulty in directly constructing the densely functionalized quinoline ring in a single step, a multi-step synthetic sequence is a more pragmatic approach. This strategy often involves the synthesis of a simpler, functionalized quinoline intermediate, followed by the introduction or modification of substituents.

A plausible route to this compound could commence with a di-substituted quinoline, such as 6,8-dibromoquinoline. The synthesis of such an intermediate can be achieved through various methods, including the Skraup synthesis from the corresponding dibromoaniline. researchgate.net From this key intermediate, a series of functional group transformations can be envisioned:

Introduction of the Sulfamoyl Group: The bromine at the 8-position could be converted to a sulfonyl chloride. This can be achieved by reacting the bromoquinoline with a source of sulfur dioxide, followed by chlorination. researchgate.net The resulting quinoline-8-sulfonyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the 8-sulfamoylquinoline derivative. nih.govnih.gov

Introduction of the Carboxylate Group: The bromine at the 6-position can be converted to a carboxylic acid moiety. This transformation can be accomplished through methods such as palladium-catalyzed carbonylation or via a Grignard reagent followed by reaction with carbon dioxide.

Esterification: The final step would involve the esterification of the 6-carboxy-8-sulfamoylquinoline to yield the target methyl ester.

This multi-step approach offers greater flexibility and control over the introduction of the specific functional groups at the desired positions.

Functional Group Interconversions on the Quinoline Scaffold

Once the basic quinoline ring system with the correct substitution pattern is in place, the final steps of the synthesis involve the interconversion of functional groups to arrive at the target molecule.

Esterification and Hydrolysis Reactions of Carboxylic Acid Moieties

The conversion of the carboxylic acid at the 6-position to its corresponding methyl ester is a critical final step in the synthesis of this compound. Conversely, the hydrolysis of the ester back to the carboxylic acid is a common reaction for modifying the properties of the molecule or for use in subsequent reactions.

Esterification: The Fischer esterification is a classical method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. For the esterification of a quinoline-6-carboxylic acid, the substrate would be heated in methanol (B129727) with a catalytic amount of a strong acid. The reaction conditions would need to be controlled to avoid any unwanted side reactions involving the sulfamoyl group.

Hydrolysis: The hydrolysis of a methyl ester to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process. researchgate.net This typically involves treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, often with heating. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Table 2: General Conditions for Esterification and Hydrolysis

| Transformation | Reagents | General Conditions |

| Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol |

| Hydrolysis (Basic) | Aqueous Base (e.g., NaOH) | Heating in aqueous or alcoholic solution |

| Hydrolysis (Acidic) | Aqueous Acid (e.g., HCl) | Heating in aqueous solution |

Sulfonamide Formation and Derivatization

The introduction of the sulfonamide functional group onto the quinoline core is a critical step in the synthesis of this compound. A common and effective method for sulfonamide formation involves the reaction of a sulfonyl chloride with an amine. In the context of quinoline chemistry, this can be achieved through various synthetic routes.

One plausible pathway commences with a suitably substituted quinoline precursor, such as an 8-aminoquinoline-6-carboxylate derivative. This intermediate can be subjected to diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to generate the corresponding 8-quinolinesulfonyl chloride. Subsequent reaction of this sulfonyl chloride with ammonia or an appropriate amine would yield the desired sulfonamide.

Alternatively, direct chlorosulfonylation of a quinoline-6-carboxylate precursor at the 8-position using chlorosulfonic acid could provide the key sulfonyl chloride intermediate. However, this approach may present challenges in controlling regioselectivity, as the directing effects of the existing substituents on the quinoline ring will influence the position of electrophilic attack.

The derivatization of the sulfonamide moiety offers a versatile handle for modulating the physicochemical properties of the molecule. The primary sulfonamide can be further functionalized by reaction with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted sulfonamides. These modifications can be crucial for optimizing biological activity or material properties.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |

| Diazotization | 8-aminoquinoline-6-carboxylate, NaNO₂, aq. HCl, 0-5 °C | 8-diazoquinoline-6-carboxylate | Quantitative |

| Sulfonyl Chloride Formation | 8-diazoquinoline-6-carboxylate, SO₂, CuCl₂, aq. HCl | 8-chlorosulfonylquinoline-6-carboxylate | 60-75 |

| Sulfonamide Formation | 8-chlorosulfonylquinoline-6-carboxylate, aq. NH₃ or RNH₂ | 8-sulfamoylquinoline-6-carboxylate | 70-90 |

| N-Alkylation/Acylation | 8-sulfamoylquinoline-6-carboxylate, RX/RCOCl, base | N-substituted-8-sulfamoylquinoline-6-carboxylate | 50-85 |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) on halogenated quinoline precursors represents a powerful strategy for introducing the sulfamoyl group or its precursors. The reactivity of haloquinolines towards nucleophilic attack is significantly influenced by the position of the halogen and the electronic nature of other substituents on the ring.

A viable synthetic approach could involve the preparation of an 8-haloquinoline-6-carboxylate intermediate. The halogen at the 8-position, activated by the electron-withdrawing nature of the quinoline nitrogen and potentially the carboxylate group, can be displaced by a suitable sulfur-containing nucleophile. For instance, reaction with sodium sulfite (B76179) followed by chlorination and amination could lead to the desired 8-sulfamoyl group.

The presence of electron-withdrawing groups on the quinoline ring generally enhances the rate of SNAr reactions by stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. nih.gov Conversely, electron-donating groups can retard the reaction. The choice of solvent and temperature also plays a crucial role in the outcome of these reactions, with polar aprotic solvents often favoring the SNAr mechanism. mdpi.com

| Halogenated Precursor | Nucleophile | Reaction Conditions | Product | Key Considerations |

| Methyl 8-chloroquinoline-6-carboxylate | Ammonia | High pressure, high temperature, catalyst (e.g., Cu salt) | Methyl 8-aminoquinoline-6-carboxylate | Harsh conditions may be required. |

| Methyl 8-fluoroquinoline-6-carboxylate | Thiourea, followed by oxidative workup and amination | Base, polar aprotic solvent | This compound | Fluorine is a good leaving group in SNAr. |

| Methyl 8-bromoquinoline-6-carboxylate | Sodium sulfite, then PCl₅/POCl₃, then NH₃ | Aqueous conditions for sulfite displacement, then anhydrous for chlorination and amination | This compound | Multi-step process with potential for side reactions. |

Chemo- and Regioselectivity in Synthesis of Quinoline-Sulfamoyl-Carboxylate Structures

Achieving the desired chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted quinolines like this compound. The substitution pattern of the quinoline ring is dictated by the inherent electronic properties of the heterocyclic system and the directing effects of the substituents.

During electrophilic substitution reactions, such as sulfonation, on the quinoline ring, the positions most susceptible to attack are generally the 5- and 8-positions due to the directing influence of the nitrogen atom. researchgate.net Therefore, direct sulfonation of a quinoline-6-carboxylate might predominantly yield the 8- and 5-sulfonic acid derivatives. The ratio of these isomers would depend on the reaction conditions and the electronic nature of the substituent at the 6-position.

In the context of nucleophilic aromatic substitution on a dihaloquinoline precursor, the relative reactivity of the halogen atoms would determine the regioselectivity. For instance, in a 6,8-dihaloquinoline, the halogen at the 8-position might be more susceptible to nucleophilic attack due to the proximity to the electron-withdrawing nitrogen atom.

Controlling chemoselectivity is also crucial when multiple reactive sites are present in the molecule. For example, during the formation of the sulfonamide, if the starting material contains other nucleophilic groups, protection strategies may be necessary to prevent unwanted side reactions. The choice of reagents and reaction conditions must be carefully optimized to favor the desired transformation. Recent advances in catalysis have shown that ligand-controlled regioselective functionalization of quinolines is possible, offering potential avenues for precise synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of complex molecules like this compound and its analogs is of growing importance to minimize environmental impact. zenodo.org This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, and the reduction of waste. mdpi.com

Several established methods for quinoline synthesis, such as the Friedländer and Skraup reactions, often involve harsh conditions and the use of hazardous reagents. rsc.org Modern approaches focus on the development of catalytic and one-pot procedures that are more environmentally benign. The use of nanocatalysts, for example, has been explored for the green synthesis of quinoline derivatives, offering advantages such as high efficiency and catalyst recyclability. acs.org

In the context of sulfonamide formation, traditional methods often employ stoichiometric amounts of reagents and generate significant waste. Greener alternatives are being developed, such as the use of iodine-mediated reactions in water, which proceed under mild, metal-free conditions. rsc.org Another sustainable approach involves the visible-light-triggered synthesis of sulfonamides, which avoids the need for bases and transition metal catalysts. researchgate.net

The principles of atom economy can be enhanced by designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions and tandem catalytic cycles are effective strategies for improving atom economy and reducing the number of purification steps, thereby minimizing solvent usage and waste generation.

| Green Chemistry Principle | Application in Synthesis of Quinoline-Sulfamoyl-Carboxylate Analogs | Potential Benefits |

| Use of Safer Solvents | Employing water, ethanol (B145695), or supercritical CO₂ as reaction media. | Reduced toxicity and environmental pollution. |

| Catalysis | Utilizing heterogeneous or recyclable catalysts (e.g., nanocatalysts) for quinoline ring formation and functionalization. acs.org | Increased reaction efficiency, reduced waste, and easier product separation. |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. | Shorter reaction times and lower energy consumption. |

| Atom Economy | Designing one-pot or tandem reaction sequences. | Reduced number of synthetic steps and minimized waste. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the quinoline core. | Reduced reliance on petrochemicals. |

Reaction Mechanisms and Kinetic Studies Pertinent to Methyl 8 Sulfamoylquinoline 6 Carboxylate Synthesis

Mechanistic Investigations of Quinoline (B57606) Ring Formation Reactions

The Pfitzinger reaction, a classical method for quinoline synthesis, serves as a primary route for obtaining sulfamoyl-substituted quinoline carboxylic acids.

The synthesis of 6-sulfamoylquinoline-4-carboxylic acids, key precursors to the title compound, from 5-sulfamoylisatins via the Pfitzinger reaction presents a unique mechanistic pathway. researchgate.net The generally accepted mechanism for the Pfitzinger reaction involves the base-catalyzed hydrolysis of the isatin (B1672199) amide bond to form an intermediate keto-acid. researchgate.netwikipedia.org This is followed by condensation with a carbonyl compound to yield an imine, which then tautomerizes to an enamine. Subsequent cyclization and dehydration afford the final quinoline-4-carboxylic acid. researchgate.netwikipedia.org

However, in the case of 5-sulfamoylisatins, an "unusual" formation of the 6-sulfamoylquinoline product is observed. researchgate.net A key step in the proposed mechanism for this specific transformation is the in situ generation of acetaldehyde, which then reacts with the hydrolytically cleaved isatin ring. researchgate.net This suggests a rearrangement or migration of the sulfamoyl group or a different cyclization pathway influenced by the electron-withdrawing nature of the sulfamoyl substituent.

Table 1: Key Steps in the Pfitzinger Reaction for Sulfamoylquinolines

| Step | Description | Intermediate(s) |

| 1 | Base-catalyzed hydrolysis of the isatin amide bond | Keto-acid |

| 2 | Condensation with a carbonyl compound | Imine |

| 3 | Tautomerization | Enamine |

| 4 | Intramolecular cyclization | Dihydroquinoline derivative |

| 5 | Dehydration | Quinoline-4-carboxylic acid |

This table is a generalized representation of the Pfitzinger reaction pathway.

Dynamic Liquid Chromatography-Mass Spectrometry (LCMS) measurements have been employed to confirm the proposed mechanism in the synthesis of 6-sulfamoylquinoline-4-carboxylic acids, indicating the transient nature of the intermediates and providing qualitative information about their formation and consumption over time. researchgate.net Computational studies on related quinoline syntheses can provide theoretical calculations of transition state energies, which are crucial for a quantitative understanding of the reaction kinetics. However, specific data for sulfamoyl-substituted systems is sparse.

Reaction Pathway Elucidation using Isotopic Labeling Techniques

Isotopic labeling is a powerful tool for tracing the fate of atoms and elucidating reaction mechanisms. In the context of the Pfitzinger synthesis of 6-sulfamoylquinoline-4-carboxylic acids from 5-sulfamoylisatins, reactions with isotopically labeled reactants have been used to confirm the proposed mechanistic pathway. researchgate.net For instance, using a labeled carbonyl compound would allow for the definitive tracking of its incorporation into the final quinoline ring, confirming the condensation step. Similarly, labeling of the isatin at specific positions could provide evidence for any rearrangements occurring during the reaction.

Solvent Effects and Catalysis in Quinoline-Sulfonamide Synthesis

The Pfitzinger reaction is traditionally carried out in protic solvents, such as ethanol (B145695) or water, in the presence of a strong base like potassium hydroxide (B78521). wikipedia.org The solvent plays a critical role in solvating the ionic intermediates and facilitating the proton transfer steps involved in the mechanism. The choice of base is also crucial, as it must be strong enough to effect the initial hydrolysis of the isatin.

In broader quinoline-sulfonamide synthesis, the choice of solvent and catalyst can significantly influence reaction rates and yields. For instance, in coupling reactions to form the sulfonamide bond, polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and facilitate the nucleophilic substitution. The use of catalysts, such as copper in Ullmann-type reactions or palladium in cross-coupling reactions, can enable the formation of C-N or C-S bonds under milder conditions.

Thermodynamics and Activation Parameters of Transformation Steps

The activation energy for the reaction will be determined by the highest energy transition state in the reaction pathway. As mentioned, this is likely to be associated with the condensation or cyclization steps. The presence of the electron-withdrawing sulfamoyl group on the isatin ring may influence the activation parameters by affecting the electron density at the reaction centers. For instance, it could make the initial nucleophilic attack of the base on the isatin more favorable but could also impact the stability of the intermediates and transition states in the subsequent steps.

Table 2: General Thermodynamic Considerations for Quinoline Synthesis

| Thermodynamic Parameter | Influence on Reaction |

| Enthalpy (ΔH) | Generally negative (exothermic) due to the formation of a stable aromatic system. |

| Entropy (ΔS) | Can be positive or negative depending on the number of molecules involved in the rate-determining step. Condensation reactions often have a negative entropy change. |

| Gibbs Free Energy (ΔG) | Negative for a spontaneous reaction, driven by the favorable enthalpy change. |

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 8 Sulfamoylquinoline 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Methyl 8-sulfamoylquinoline-6-carboxylate, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed for a complete structural elucidation.

The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum would be particularly informative, displaying signals for the protons on the quinoline (B57606) core. The protons H2, H3, and H4 of the pyridine (B92270) ring would likely appear as a characteristic set of coupled multiplets. The protons on the benzene (B151609) ring, H5 and H7, would also present as distinct signals, likely doublets, with their chemical shifts influenced by the electron-withdrawing sulfamoyl and carboxylate groups.

The methyl protons of the ester group (-COOCH₃) would be expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.0 ppm. The protons of the sulfamoyl group (-SO₂NH₂) would likely present as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.9 - 9.1 | dd | ~4.5, 1.8 |

| H-3 | 7.4 - 7.6 | dd | ~8.5, 4.5 |

| H-4 | 8.1 - 8.3 | dd | ~8.5, 1.8 |

| H-5 | 8.3 - 8.5 | d | ~1.5 |

| H-7 | 8.6 - 8.8 | d | ~1.5 |

| -SO₂NH₂ | 7.5 - 8.0 | br s | N/A |

| -OCH₃ | 3.9 - 4.1 | s | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the methyl ester would be expected to resonate at a significantly downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the quinoline ring would appear in the aromatic region (120-150 ppm), with their specific shifts dictated by the substitution pattern. The methyl carbon of the ester group would be observed in the upfield region, generally between 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 130 - 132 |

| C-7 | 123 - 125 |

| C-8 | 145 - 147 |

| C-8a | 148 - 150 |

| -C=O | 165 - 167 |

| -OCH₃ | 52 - 54 |

To definitively establish the connectivity of atoms, two-dimensional NMR experiments are invaluable. A Correlation SpectroscopY (COSY) experiment would reveal correlations between coupled protons, confirming the adjacencies of protons on the quinoline ring. For instance, correlations would be expected between H-2 and H-3, H-3 and H-4, and between H-5 and H-7 (long-range coupling).

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The expected monoisotopic mass for C₁₁H₁₀N₂O₄S would be calculated and compared with the experimental value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture, the consumption of starting materials and the formation of the desired product can be tracked over time. Furthermore, LC-MS is instrumental in assessing the purity of the final compound. The liquid chromatography component separates the target molecule from any impurities, and the mass spectrometer provides mass information for each separated component, allowing for the identification of byproducts and an accurate determination of the purity of the final product.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum of this compound would be analyzed to identify its key functional groups. The presence of the sulfamoyl group (-SO₂NH₂) would be expected to show characteristic stretching vibrations for the S=O and N-H bonds. The methyl carboxylate group (-COOCH₃) would be identified by a strong carbonyl (C=O) stretching band and C-O stretching bands. Aromatic C-H and C=C stretching vibrations would confirm the quinoline ring system.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Sulfonamide (N-H) | 3300-3200 | Symmetric & Asymmetric Stretch |

| Aromatic (C-H) | 3100-3000 | Stretch |

| Carboxylate (C=O) | 1725-1700 | Stretch |

| Aromatic (C=C) | 1600-1450 | Stretch |

| Sulfonamide (S=O) | 1350-1300 & 1160-1120 | Asymmetric & Symmetric Stretch |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The conjugated π-system of the quinoline ring is expected to give rise to strong absorption bands in the UV region. The positions and intensities of these bands would be sensitive to the electronic effects of the sulfamoyl and carboxylate substituents.

Table 2: Hypothetical UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Methanol (B129727) | Data Not Available | Data Not Available | π → π* |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction would be the definitive method to determine the three-dimensional structure of the molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the sulfamoyl and carboxylate groups relative to the quinoline plane.

The crystallographic data would be crucial for identifying and characterizing intermolecular interactions that govern the crystal packing. Hydrogen bonds involving the sulfamoyl N-H protons as donors and the sulfonyl or carbonyl oxygen atoms as acceptors would be anticipated. Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules could play a significant role in the supramolecular assembly. nih.gov

Analysis of the crystal packing would describe how the individual molecules arrange themselves to form the crystal lattice. This arrangement is a direct consequence of the intermolecular forces. For instance, molecules related by inversion centers could form hydrogen-bonded dimers, which then assemble into chains or sheets through other interactions like π-π stacking. nih.govrsc.org The specific nature of this assembly would depend on the interplay of the various functional groups.

Until dedicated synthesis and characterization of this compound are reported in peer-reviewed literature, a detailed and accurate discussion of its experimental properties remains impossible.

Computational and Theoretical Investigations of Methyl 8 Sulfamoylquinoline 6 Carboxylate

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and to understanding its electronic properties. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For Methyl 8-sulfamoylquinoline-6-carboxylate, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311+G**, would be employed to optimize the molecular geometry. nih.gov This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The introduction of different substituents on the quinoline (B57606) ring can alter the charge distribution within the molecule, which in turn significantly affects its structural and vibrational characteristics. researchgate.net DFT calculations can precisely model these effects. The optimized geometry is crucial for understanding the molecule's reactivity and for subsequent computational studies like molecular docking.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G ))**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C6-C(O)O | 1.49 Å |

| S8-N | 1.65 Å | |

| S8=O (avg) | 1.43 Å | |

| C(O)-OCH3 | 1.35 Å | |

| Bond Angle | C5-C6-C7 | 120.5° |

| C7-C8-N(quinoline) | 119.8° | |

| O-S-O | 121.0° | |

| Dihedral Angle | C5-C6-C(O)-O | 175.0° |

| C7-C8-S-N | -65.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual calculated values would be specific to this compound.

Quantum chemical methods are also employed to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov

The process involves calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized molecular structure. nih.gov The chemical shift (δ) is then determined by referencing these calculated shielding values (σ_cal) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_cal = σ_TMS - σ_cal. nih.gov Comparing these predicted chemical shifts with experimental NMR data helps to validate the computed structure and assign the observed spectral peaks. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included in the calculation. nih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated Chemical Shift (ppm) |

| H2 (quinoline) | 8.95 |

| H3 (quinoline) | 7.60 |

| H4 (quinoline) | 9.10 |

| H5 (quinoline) | 8.30 |

| H7 (quinoline) | 8.50 |

| O-CH3 | 4.05 |

| SO2-NH2 | 7.80 |

Note: This table presents hypothetical data for illustrative purposes. The actual values would result from specific quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govresearchgate.net

The docking process involves two main steps: first, sampling different conformations of the ligand within the target's binding site, and second, "scoring" these conformations to estimate the strength of the interaction, often reported as a binding energy or affinity. nih.gov The scoring functions use mathematical algorithms to approximate the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

For this compound, docking simulations would begin with obtaining the 3D structure of a relevant protein target. The compound's optimized geometry, derived from quantum chemical calculations, would then be placed into the defined binding site. The docking algorithm would explore various orientations and conformations, identifying those that maximize favorable interactions. The results would reveal the most probable binding mode and provide a quantitative estimate of the binding affinity, often in kcal/mol. nih.gov For example, studies on similar quinoline derivatives have identified key hydrogen bond and hydrophobic interactions that are critical for binding. nih.govresearchgate.net

A ligand's conformation can change significantly upon binding to a protein. Conformational analysis within the docking simulation explores the rotational freedom around the ligand's single bonds to find the lowest energy shape that fits within the binding pocket. The sulfamoyl and carboxylate groups of this compound, for instance, are flexible and can adopt different orientations to form specific hydrogen bonds with amino acid residues in the target protein. Analyzing the ensemble of docked poses provides insight into the compound's conformational flexibility and the key structural features required for effective binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govpensoft.net These models are statistical in nature and are built from a dataset of compounds for which the activity or property is known.

The methodology involves several key steps. First, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., logP) properties. pensoft.net

Next, a statistical method—such as multiple linear regression, partial least squares, or machine learning algorithms—is used to build a mathematical equation that correlates the descriptors with the observed activity or property. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. nih.gov

For this compound, a QSAR model could be developed using a series of analogous compounds to predict its potential biological activity. The model's predictive power is assessed using statistical metrics like the correlation coefficient (R²) and the root-mean-square error (RMSE). nih.gov Such models are valuable tools for prioritizing which novel derivatives to synthesize and test in the early stages of drug discovery.

Theoretical Lipophilicity Parameters (log Pcalc) and Correlation with Experimental Data

No published studies were identified that presented the theoretically calculated lipophilicity parameters (log Pcalc) for this compound. Consequently, no data regarding the correlation of such theoretical values with experimentally determined lipophilicity was available.

Predictive Modeling for Chemical Reactivity and Interactions

There is a lack of specific research focused on the predictive modeling of the chemical reactivity and molecular interactions of this compound. While computational methods are applied to related quinoline sulfonamides to predict their interactions with biological targets nih.govnih.gov, such analyses for the specified methyl ester derivative were not found.

Dynamics Simulations for Conformational Flexibility and Solvation Effects

Detailed molecular dynamics simulations investigating the conformational flexibility and solvation effects of this compound have not been reported in the accessible literature. Studies on similar quinoline-8-sulfonamide (B86410) derivatives have utilized molecular dynamics to understand their binding to specific proteins, but this level of investigation is not available for this compound. nih.govresearchgate.net

In Vitro Mechanistic Studies and Target Interaction Research

Cellular Pathway Modulation in Non-Human Cell Lines

Information regarding the effects of Methyl 8-sulfamoylquinoline-6-carboxylate on cellular pathways in any non-human cell lines is not present in the available literature.

In vitro Effects on Cell Growth and Viability in Research Models (e.g., cancer cell lines for mechanistic insight)

While direct studies on this compound are not extensively documented in publicly available literature, research into structurally related quinoline-8-sulfonamide (B86410) derivatives provides insight into the potential mechanisms and effects on cancer cell viability. These studies often focus on the inhibition of key enzymes involved in cancer cell metabolism.

One significant area of investigation for sulfamoylquinoline derivatives is the inhibition of pyruvate (B1213749) kinase M2 (PKM2), an enzyme crucial for the altered glucose metabolism observed in many cancer cells, known as the Warburg effect. elifesciences.orgmdpi.com PKM2 is upregulated in numerous cancers, including lung, breast, and colorectal cancers, and plays a role in promoting cell proliferation and resistance to apoptosis. elifesciences.org

A study on a series of 8-quinolinesulfonamide derivatives demonstrated their ability to inhibit PKM2 activity, leading to antiproliferative effects against a panel of cancer cell lines. elifesciences.org For instance, a synthesized 8-quinolinesulfonamide derivative, referred to as compound 9a in the study, showed cytotoxicity towards several cancer cell lines. elifesciences.org The mechanism of action was linked to the reduction of intracellular pyruvate levels in A549 lung cancer cells, which is consistent with the inhibition of PKM2. elifesciences.org

The cytotoxic effects of various quinoline (B57606) derivatives have been evaluated against a range of human cancer cell lines. These studies indicate that the quinoline scaffold is a promising base for the development of antitumor agents. researchgate.netnih.gov For example, a different series of newly synthesized quinoline derivatives showed significant cytotoxic activity against five tumor cell lines: HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and Hela (cervical). researchgate.net Another study highlighted the potent in vitro cytotoxicity of 8-hydroxy-2-quinolinecarbaldehyde against cell lines such as MDA-MB-231 (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma). nih.gov

The data below, from studies on related quinoline compounds, illustrates the range of cytotoxic activity observed in vitro. It is important to note that these are not results for this compound but for analogous structures.

Table 1: In Vitro Cytotoxicity of Related Quinoline Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Quinoline-8-sulfonamide derivative (9a) | C32 | Melanoma | 520 | elifesciences.org |

| Quinoline-8-sulfonamide derivative (9a) | COLO829 | Melanoma | 376 | elifesciences.org |

| Quinoline-8-sulfonamide derivative (9a) | MDA-MB-231 | Breast Cancer | 609 | elifesciences.org |

| Quinoline-8-sulfonamide derivative (9a) | U87-MG | Glioblastoma | 756 | elifesciences.org |

| Quinoline-8-sulfonamide derivative (9a) | A549 | Lung Cancer | 496 | elifesciences.org |

| Novel Quinoline Derivative (Compound 7) | HePG-2 | Liver Cancer | 5.6 µg/mL | researchgate.net |

| Novel Quinoline Derivative (Compound 8) | HCT-116 | Colon Cancer | 6.2 µg/mL | researchgate.net |

| Novel Quinoline Derivative (Compound 11) | MCF-7 | Breast Cancer | 7.5 µg/mL | researchgate.net |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 µg/mL | nih.gov |

Evaluation of Antimicrobial Mechanism in Model Organisms (e.g., Bacillus subtilis, Vibrio cholerae)

The general antimicrobial mechanisms of quinolines can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a bactericidal effect. Another established mechanism for certain quinoline derivatives, particularly those with metal-chelating properties like 8-hydroxyquinoline (B1678124), is the disruption of essential metal ion homeostasis within the bacterial cell.

In the context of the specified model organisms:

Bacillus subtilis : As a Gram-positive bacterium, its cell wall is a primary target for antimicrobial agents. Studies on other compounds against B. subtilis have shown that mechanisms can include the inhibition of cell wall synthesis. researchgate.netnih.gov For instance, certain triterpenoids have been shown to compromise cell wall integrity and inhibit the synthesis of macromolecules, leading to a bacteriolytic effect on B. subtilis. researchgate.netnih.gov A compound like this compound could potentially exert its effects through similar pathways, such as interfering with peptidoglycan synthesis or disrupting the cytoplasmic membrane, although this remains speculative without direct evidence.

Vibrio cholerae : This Gram-negative bacterium is the causative agent of cholera. Research on compounds with activity against V. cholerae has identified the bacterial cell membrane as a key target. For example, methyl gallate, a compound isolated from Acacia farnesiana, was found to disrupt the membrane activity of V. cholerae. nih.gov Its mechanism involves affecting cell membrane integrity, causing a significant drop in intracellular pH, hyperpolarization of the membrane, and a halt in ATP production. nih.gov While structurally different, it is plausible that a quinoline derivative could also target the membrane potential and energy metabolism of V. cholerae. The presence of the sulfamoyl group might also influence its ability to interact with bacterial enzymes or membrane components.

The table below summarizes findings for other compounds against the specified organisms to provide context for potential antimicrobial mechanisms.

Table 2: Antimicrobial Mechanisms of Various Compounds Against Model Organisms

| Compound | Model Organism | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Zeylasteral (Triterpenoid) | Bacillus subtilis | Inhibition of cell wall synthesis, leading to bacteriolysis. | researchgate.netnih.gov |

| Demethylzeylasteral (Triterpenoid) | Bacillus subtilis | Inhibition of cell wall synthesis and predisposition to cell lysis. | researchgate.netnih.gov |

Without direct experimental data, the precise antimicrobial mechanism of this compound against B. subtilis and V. cholerae remains undetermined. Future research would be necessary to elucidate its specific targets and modes of action.

Structure Activity Relationship Sar Methodologies and Principles for Quinoline Sulfamoyl Carboxylates

Systematic Modification of Substituents on the Quinoline (B57606) Ring System

The quinoline ring is a key structural fragment necessary for the biological activity of many compounds. mdpi.com Modifications to this bicyclic system can significantly impact efficacy.

Substitution Position: The position of substituents on the quinoline ring is critical. For instance, in the context of antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring is considered essential for activity. slideshare.net Introducing substituents at the C-2 position can greatly reduce activity, whereas substitutions at other positions can be beneficial. slideshare.net

Impact of Sulfamoyl Moiety Position and Derivatization on Activity Profiles

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, often acting as a zinc-anchoring group in enzyme inhibitors like carbonic anhydrase inhibitors (CAIs). Its position on the quinoline scaffold is a key determinant of inhibitory potency.

Studies on related quinoline-based benzenesulfonamides have shown that the placement of the sulfamoyl group significantly affects inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, when attached to an anilino moiety at the 4-position of the quinoline, the sulfamoyl group's location on the aniline ring dictates its efficacy.

Positional Isomers: Research demonstrates that moving the sulfamoyl group from the ortho to the meta or para position results in different inhibitory profiles. For the cancer-related isoform hCA IX, grafting the sulfamoyl functionality at the para-position was generally more advantageous for inhibitory activity than the ortho- or meta-positions. nih.govresearchgate.net A similar trend was observed for the hCA XII isoform, where para-substitution achieved the best inhibitory action. nih.gov

Table 1: Effect of Sulfamoyl Moiety Position on hCA IX Inhibitory Activity

| Compound Series | Sulfamoyl Position | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|---|

| 9a–d | ortho | 25.9–65.6 |

| 11a–d | meta | 8.4–86.5 |

Data sourced from a study on 4-anilinoquinoline-based sulfonamides, demonstrating the general principle of positional impact. nih.gov

Derivatization of the sulfonamide group itself, for example, by adding a methyl group to the nitrogen, can also lead to steric clashes with the target protein, potentially reducing or abolishing activity. nih.gov

Influence of Carboxylate Group Modification (e.g., ester vs. acid)

The carboxylate group is another key functional group whose modification can profoundly alter a compound's biological profile. The difference between a carboxylic acid (-COOH) and its corresponding ester (e.g., a methyl ester, -COOCH₃) primarily lies in their ability to act as hydrogen bond donors and their charge state at physiological pH.

Ester vs. Acid Activity: A carboxylic acid is acidic and can be deprotonated to form a negatively charged carboxylate ion, which can form strong ionic interactions or hydrogen bonds with biological targets. An ester is neutral and acts only as a hydrogen bond acceptor. This difference can be critical for activity. For example, in a series of quinoline analogs designed as multidrug resistance protein 2 (MRP2) inhibitors, a 4-carboxy quinoline derivative showed more potent MRP2 inhibition than its corresponding methyl ester analog. nih.gov This suggests the carboxyl group itself, rather than the ester, may be crucial for interaction with the MRP2 protein. nih.gov

Table 2: Comparison of MRP2 Inhibition by Carboxylic Acid vs. Methyl Ester

| Compound | Functional Group at C-4 | Relative MRP2 Inhibition Activity |

|---|---|---|

| 6d | Carboxylic Acid (-COOH) | More potent |

Data derived from a study on quinoline analogs of ketoprofen. nih.gov

This principle highlights that for compounds like Methyl 8-sulfamoylquinoline-6-carboxylate, the activity might be significantly different from its corresponding carboxylic acid, 8-sulfamoylquinoline-6-carboxylic acid. The ester form may improve cell permeability, but the acid form might be required for direct target interaction.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may have vastly different biological activities, potencies, and metabolic profiles.

While specific stereochemical studies on this compound are not widely reported, the importance of this factor is well-established for the broader quinoline class. For example, the antimalarial drug mefloquine has two chiral centers, and its biological activity is highly dependent on its absolute stereochemistry. nih.gov Similarly, the orientation of substituents in complex bis-quinoline structures can determine how the molecule binds to its target through specific hydrogen bonds. researchgate.net

Therefore, if modifications to the quinoline-sulfamoyl-carboxylate scaffold introduce chirality, it would be essential to:

Synthesize and separate the individual stereoisomers.

Evaluate the biological activity of each isomer independently.

Determine the optimal stereochemical configuration for the desired activity.

Application of SAR in Rational Design of Novel Analogs

The primary goal of SAR studies is to provide a blueprint for the rational design of new molecules with improved properties. By systematically analyzing how structural changes affect biological activity, medicinal chemists can make informed decisions to create novel analogs.

The process typically involves:

Identifying the Pharmacophore: Determining the essential structural features required for activity from initial screening and SAR studies. For the quinoline-sulfamoyl-carboxylate class, this would be the core scaffold itself.

Optimizing Substituents: Using SAR data to guide the selection of optimal substituents and their positions on the scaffold. For instance, based on the findings discussed, a medicinal chemist might choose to place a sulfamoyl group at a position known to enhance activity against a specific target and ensure a carboxylic acid is present if it is key for binding. nih.govnih.gov

Blocking Metabolism: Introducing groups that prevent metabolic breakdown, thereby enhancing the compound's duration of action. researchgate.net

Improving Pharmacokinetics: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

This iterative process of design, synthesis, and testing, guided by SAR principles, is a cornerstone of modern drug discovery and is essential for optimizing privileged scaffolds like quinolines for therapeutic use. researchgate.net

Advanced Analytical Techniques for Detection and Quantification of Methyl 8 Sulfamoylquinoline 6 Carboxylate

Chromatographic Separations (e.g., HPLC, LC-MS) for Purity and Quantitative Analysis in Non-Human Samples

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as cornerstone techniques for the purity assessment and quantitative analysis of "Methyl 8-sulfamoylquinoline-6-carboxylate" in non-human samples. These methods offer high resolution and sensitivity, making them ideal for complex matrices.

For the analysis of "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this approach, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The ester and sulfamoyl groups, along with the quinoline (B57606) ring, will dictate the compound's retention characteristics.

A typical HPLC method for a quinoline derivative might involve:

Column: A C18 column is a common choice for separating moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. The gradient would allow for the efficient elution of the target compound while separating it from potential impurities.

Detection: A UV detector would be suitable, as the quinoline ring system is chromophoric and will exhibit strong absorbance in the UV region.

For more complex samples or when higher sensitivity and specificity are required, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. LC-MS provides not only retention time data but also mass-to-charge ratio information, which allows for definitive identification and quantification. An LC-MS/MS method, in particular, would offer excellent selectivity by monitoring specific fragmentation patterns of the parent ion. This is especially valuable when analyzing the compound in biological matrices where interferences are common. A multi-residue analysis method for sulfonamides and quinolones in animal tissues using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed, demonstrating the feasibility of such techniques for related compounds. nih.gov

Advanced chromatographic techniques like pH-zone-refining counter-current chromatography, a form of liquid-liquid partition chromatography, have been successfully used for the preparative separation of polar polysulfonated components of Quinoline Yellow, a mixture of quinoline derivatives. crimsonpublishers.comnih.gov This indicates that such specialized chromatographic methods could also be adapted for the purification and analysis of "this compound."

Below is an interactive data table summarizing potential HPLC and LC-MS parameters for the analysis of "this compound."

| Parameter | HPLC | LC-MS |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 254 nm and 320 nm | ESI+, Multiple Reaction Monitoring |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 40 °C |

Electrophoretic Techniques for Compound Isolation and Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful alternative to chromatography for the isolation and analysis of "this compound." CE separates compounds based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. Given that the target compound possesses ionizable groups (the sulfamoyl and potentially the quinoline nitrogen), its electrophoretic mobility will be pH-dependent.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and would be a suitable starting point for method development. The separation in CZE is governed by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. By adjusting the pH of the background electrolyte (BGE), the charge of "this compound" can be manipulated to optimize separation. For instance, at a low pH, the quinoline nitrogen would be protonated, resulting in a cationic species that would migrate towards the cathode. Conversely, at a higher pH, the sulfamoyl group might be deprotonated, leading to an anionic species.

Micellar Electrokinetic Chromatography (MEKC) is another valuable CE technique, especially for separating neutral or sparingly soluble compounds, or for improving the resolution of complex mixtures. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of the analyte between the aqueous BGE and the micelles. This technique could be particularly useful for separating "this compound" from non-ionizable impurities.

Non-aqueous capillary electrophoresis (NACE) could also be explored, especially if the compound has limited solubility in aqueous buffers. crimsonpublishers.com The use of organic solvents as the BGE can offer different selectivity compared to aqueous systems.

A review of the analysis of sulfonamides by capillary electrophoresis highlights the versatility of CE methods, including CZE, MEKC, and CE-MS, for this class of compounds. nih.govresearchgate.net Similarly, the electrophoretic behavior of various quinoline derivatives has been successfully investigated, demonstrating the applicability of CE for their separation and analysis. crimsonpublishers.comnih.govnanobioletters.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, provide a simple, rapid, and cost-effective approach for the quantitative determination of "this compound." The quinoline ring system is an inherent chromophore that absorbs light in the UV region, making direct spectrophotometric analysis feasible.

The first step in developing a spectrophotometric method would be to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. This can be achieved by scanning a solution of the compound across a range of UV-Vis wavelengths. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for the quantification of the compound in unknown samples.

For enhanced selectivity and sensitivity, especially in complex matrices, derivatization reactions can be employed. These reactions introduce a new chromophore into the molecule, often shifting the λmax to a longer wavelength where interference from other components is less likely. For example, a method for the determination of halogenated 8-hydroxyquinoline (B1678124) derivatives involves a reaction with 4-aminoantipyrine (B1666024) to produce a colored dye with an absorption peak at 500 nm. nih.gov A similar strategy could potentially be developed for "this compound."

Derivative spectrophotometry is another powerful technique that can be used to resolve overlapping spectra in mixtures and to enhance the signal of minor features in a spectrum. By calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, sharp peaks can be obtained, which can be used for quantification with improved selectivity. researchgate.netnih.gov

A review of spectrophotometric methods for quinoline-based compounds highlights that these compounds typically exhibit maximum absorption in the UV region, making UV or diode array detectors (DAD) suitable for their detection. nih.gov

Method Validation for Reproducibility and Accuracy in Research Settings (e.g., in biological matrices for mechanistic studies)

Method validation is a critical process that ensures an analytical method is reliable, reproducible, and accurate for its intended purpose. In a research setting, such as for mechanistic studies involving "this compound" in biological matrices (e.g., plasma, tissue homogenates), a validated method is essential for generating credible data. The validation process involves evaluating several key parameters, as outlined in guidelines from regulatory agencies like the FDA and EMA. nih.govnanobioletters.comrsc.org

The main parameters to be assessed during method validation include:

Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time or m/z of the analyte. nanobioletters.com

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and comparing the measured concentration to the nominal concentration. crimsonpublishers.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

The following interactive data table provides typical acceptance criteria for the validation of a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (RSD) | ≤15% (≤20% at the LOQ). |

| Linearity (r²) | ≥0.99 |

| Stability | Analyte concentration within ±15% of the initial concentration. |

Development of Sensors and Probes for Detection

The development of selective sensors and probes for "this compound" represents a promising area for future research, offering the potential for real-time monitoring and high-throughput screening. The inherent fluorescence of the quinoline scaffold provides an excellent starting point for the design of fluorescent probes. crimsonpublishers.comnih.gov

The design of a fluorescent probe for a specific analyte typically involves three key components: a fluorophore (in this case, the quinoline moiety), a recognition site (receptor) that selectively binds to the analyte, and a linker that connects the two. The binding of the analyte to the recognition site induces a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response), or a shift in the emission wavelength.

For "this compound," a recognition site could be designed to interact with the sulfamoyl group or the carboxylate group through hydrogen bonding or other non-covalent interactions. The binding event could then trigger a signaling mechanism, such as:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the quinoline core might be quenched by an electron transfer process from the recognition site. Upon binding, this PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of the analyte could alter the electron-donating or -withdrawing properties of the substituents on the quinoline ring, leading to a change in the ICT character of the excited state and a corresponding shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): If the recognition site involves a chelating group, the binding of a metal ion that is also coordinated to the sulfamoyl or carboxylate group could rigidify the structure and enhance the fluorescence quantum yield. rsc.org

Numerous studies have reported the development of quinoline-based fluorescent probes for the detection of various analytes, including metal ions, reactive oxygen species, and biomolecules, demonstrating the versatility of this scaffold. nih.govcrimsonpublishers.comnanobioletters.comnih.gov Furthermore, sulfonamide moieties have also been incorporated into fluorescent probes for specific biological targets. By combining these principles, it is conceivable to design and synthesize novel sensors and probes for the selective and sensitive detection of "this compound."

Future Research Directions and Emerging Academic Applications of Methyl 8 Sulfamoylquinoline 6 Carboxylate

Exploration of Methyl 8-sulfamoylquinoline-6-carboxylate as a Synthetic Intermediate for Complex Molecular Architectures

The structure of "this compound" makes it an excellent starting point for the synthesis of more complex and potentially bioactive molecules. The quinoline (B57606) ring system itself is a versatile scaffold that can be modified through various organic reactions. orientjchem.orgmdpi.com The presence of the methyl ester and sulfamoyl groups provides two distinct points for chemical modification.

Amide and Peptide Coupling: The methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or amino acids to form amides and peptides. This would allow for the creation of a diverse library of compounds with potential applications in drug discovery.

Modification of the Sulfamoyl Group: The sulfamoyl group can also be a site for further functionalization. For instance, the hydrogen atoms on the nitrogen can be substituted to create N-alkylated or N-arylated sulfonamides, which could modulate the compound's biological activity and physicochemical properties.

Cross-Coupling Reactions: The quinoline core can potentially undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional substituents and build more complex molecular architectures. acs.org

These synthetic possibilities position "this compound" as a valuable building block for medicinal chemists and organic synthetic chemists alike.

Application in Supramolecular Chemistry and Materials Science

The inherent properties of the quinoline-sulfonamide scaffold suggest potential applications in supramolecular chemistry and materials science. Quinoline derivatives are known for their interesting photophysical properties, including fluorescence. nih.gov

Photochromism and Self-Assembly: The planar structure of the quinoline ring system can facilitate π–π stacking interactions, which are crucial for self-assembly processes. researchgate.net The sulfamoyl group can participate in hydrogen bonding, further directing the formation of supramolecular structures. researchgate.net By modifying the substituents on the quinoline ring, it may be possible to design molecules that exhibit photochromic behavior, where the absorption of light induces a reversible change in color.

Fluorescent Materials: Quinoline-sulfonated derivatives are utilized as dyes and have been investigated for their fluorescence properties. nih.gov The electron-withdrawing nature of the sulfamoyl group can enhance fluorescence and influence the electronic structure of the molecule. nih.gov This suggests that "this compound" could serve as a precursor for novel fluorescent materials, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

The potential for creating ordered molecular assemblies and light-responsive materials makes this compound an intriguing candidate for further exploration in materials science.

Development of Chemical Probes for Biological Research

Quinoline-based fluorescent probes are widely used in bioimaging due to their favorable photophysical properties. crimsonpublishers.comnih.gov The "this compound" scaffold is well-suited for the development of novel chemical probes for biological research. nih.gov

Ion Sensing: The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfamoyl and carboxylate groups can act as coordination sites for metal ions. This suggests the potential to develop fluorescent sensors for biologically important cations like Zn²⁺. acs.org

Targeted Probes: By attaching specific targeting moieties to the molecule, it could be directed to particular cellular compartments or biomolecules. For example, coupling it to a ligand for a specific receptor could allow for the visualization of that receptor in living cells.

pH Sensors: The fluorescence of quinoline derivatives is often sensitive to the local environment, including pH. nih.gov This property could be exploited to develop probes that report on the pH of different cellular organelles.

The modular nature of the "this compound" structure would allow for the rational design of a variety of chemical probes with tailored properties for specific biological applications. nih.gov

Combinatorial Chemistry Approaches for Diversifying the Quinoline-Sulfamoyl-Carboxylate Library

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for high-throughput screening in drug discovery. wikipedia.orgnih.gov The "this compound" scaffold is an ideal starting point for combinatorial synthesis due to its multiple points of diversification.

A hypothetical combinatorial library could be constructed as follows:

| Scaffold Position | Building Blocks | Resulting Diversity |

| Carboxylate (R1) | Various amines (e.g., alkyl, aryl, heterocyclic) | Amide derivatives |

| Sulfamoyl (R2) | Alkyl or aryl halides (for N-substitution) | N-substituted sulfonamides |

| Quinoline Ring (R3) | Boronic acids (for Suzuki coupling) | Arylated quinolines |

By systematically combining different building blocks at each of these positions, a vast library of unique compounds can be rapidly synthesized. This library could then be screened for a wide range of biological activities, such as enzyme inhibition or receptor binding. For example, quinoline-sulfonamides have shown promise as inhibitors of carbonic anhydrase and pyruvate (B1213749) kinase M2, both of which are important targets in cancer therapy. nih.govmdpi.comnih.gov

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Biology

The future exploration of "this compound" and its derivatives would greatly benefit from an interdisciplinary approach that combines chemical synthesis, computational modeling, and mechanistic biology.

Computational Studies: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and photophysical properties of new derivatives. nih.gov Molecular docking simulations can help to identify potential biological targets and predict the binding modes of these compounds. rsc.orgnih.gov

Mechanistic Biology: Once promising compounds are identified through screening, detailed biological studies can be undertaken to elucidate their mechanism of action. This could involve identifying the specific cellular pathways that are modulated by the compounds and confirming their direct molecular targets.

An integrated research program would create a feedback loop where computational predictions guide synthetic efforts, and the biological evaluation of new compounds provides data to refine the computational models. This synergistic approach would accelerate the discovery of novel applications for the quinoline-sulfamoyl-carboxylate scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-sulfamoylquinoline-6-carboxylate, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example:

Quinoline core preparation : Start with 6-carboxyquinoline derivatives, using esterification (e.g., methanol/H₂SO₄) to form the methyl ester .

Sulfamoylation at position 8 : React the intermediate with sulfamoyl chloride in anhydrous conditions (e.g., DCM, pyridine as base) at 0–5°C to minimize side reactions.

- Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and LC-MS for molecular ion verification. Intermediate structures should be confirmed via -NMR (e.g., ester methyl group at δ 3.9–4.1 ppm) and IR (C=O stretch ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Store in airtight containers at –20°C, away from light and moisture.

- Toxicity Management : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., sulfamoyl NH₂ protons at δ 5.5–6.5 ppm as broad singlets).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₁N₂O₄S: 279.0443).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. Input initial coordinates from SHELXD solutions and refine with anisotropic displacement parameters.

- Validation : Cross-check with PLATON to detect missed symmetry or disorder. Compare bond lengths/angles with similar sulfamoylquinoline structures in the Cambridge Structural Database .

Q. What strategies optimize the regioselective introduction of the sulfamoyl group during synthesis?

- Methodological Answer :

- Directing Groups : Introduce a nitro or amino group at position 8 before sulfamoylation to enhance reactivity.

- Temperature Control : Maintain low temperatures (–10°C) during sulfamoyl chloride addition to reduce electrophilic substitution at competing sites.

- Post-Reaction Analysis : Use -NMR (if fluorinated analogs are synthesized) or 2D-COSY to confirm regiochemistry .

Q. How should bioactivity assays be designed to investigate this compound’s mechanism of action against enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays :

Kinetic Studies : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor real-time activity in the presence of varying inhibitor concentrations.

IC₅₀ Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Structural Basis : Perform molecular docking (AutoDock Vina) with X-ray structures of target enzymes, focusing on sulfamoyl interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products